An In-depth Technical Guide to 7-Bromo-3-benzofuranone
An In-depth Technical Guide to 7-Bromo-3-benzofuranone
This technical guide provides a comprehensive overview of 7-Bromo-3-benzofuranone, also known as 7-Bromo-3(2H)-benzofuranone, for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, synthesis, and its emerging role in medicinal chemistry.
Chemical Identity and Properties
7-Bromo-3-benzofuranone is a halogenated derivative of the benzofuranone scaffold. The benzofuranone core is found in a variety of natural products and synthetic compounds with significant biological activities.[1][2] The bromine atom at the 7-position provides a strategic site for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[3]
Table 1: General Properties of 7-Bromo-3-benzofuranone
| Property | Value | Reference |
| CAS Number | 519018-52-1 | [4][5] |
| Molecular Formula | C₈H₅BrO₂ | [6] |
| Molecular Weight | 213.03 g/mol | [6] |
| Appearance | (Not explicitly stated, typically an off-white to yellow solid) | |
| Melting Point | Not available in search results | |
| Boiling Point | Not available in search results | |
| Solubility | Not available in search results |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 7-Bromo-3-benzofuranone
| Spectrum Type | Predicted Key Signals |
| ¹H NMR | Aromatic protons on the benzene ring, a singlet for the CH₂ group at the 2-position. |
| ¹³C NMR | Carbonyl carbon (C=O) signal (typically δ > 190 ppm), aromatic carbon signals, and a signal for the CH₂ carbon. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration (around 1700-1720 cm⁻¹), C-Br stretching, and aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for a bromine-containing compound. |
Synthesis and Experimental Protocols
The synthesis of substituted benzofuranones can be achieved through various methods. A common strategy involves the cyclization of α-phenoxycarbonyl compounds.[7] While a specific protocol for 7-Bromo-3-benzofuranone is not detailed in the search results, a general synthetic approach can be outlined based on established methodologies for related structures.
General Experimental Protocol for Benzofuranone Synthesis:
A plausible synthetic route to 7-bromo-3-benzofuranone could involve the intramolecular cyclization of a suitably substituted phenoxyacetic acid derivative. The following is a generalized protocol based on common organic synthesis techniques for forming benzofuranone rings.[7][8]
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Starting Material Preparation: The synthesis would likely begin with a 2,6-disubstituted phenol, where one substituent is bromine and the other is a group that can be converted to a carboxymethyl ether. For instance, starting with 2-bromo-6-hydroxytoluene.
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Etherification: The phenolic hydroxyl group is reacted with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of a base (like K₂CO₃) in a suitable solvent (such as acetone or DMF) to form the corresponding phenoxyacetate.
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Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base (e.g., NaOH or KOH) followed by acidification.
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Intramolecular Friedel-Crafts Acylation (Cyclization): The phenoxyacetic acid is treated with a strong acid or a dehydrating agent (e.g., polyphosphoric acid (PPA), Eaton's reagent, or trifluoroacetic anhydride) to promote intramolecular acylation, leading to the closure of the five-membered furanone ring.
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Work-up and Purification: The reaction mixture is quenched (e.g., with ice water) and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.
Below is a conceptual workflow for the synthesis.
Applications in Research and Drug Development
Benzofuran and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These activities include anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2]
Anticancer Potential: Halogenated benzofurans have shown significant potential as anticancer agents.[1] The position and nature of the halogen can critically influence the biological activity. For example, a bromine atom attached to the benzofuran ring has been found to impart remarkable cytotoxic activity against leukemia cells.[1] Benzofuran derivatives have been investigated as inhibitors of various targets in cancer therapy, including:
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Glycogen Synthase Kinase 3β (GSK-3β): Benzofuran-3-yl-(indol-3-yl)maleimides have been identified as potent inhibitors of GSK-3β, a kinase implicated in the proliferation and survival of pancreatic cancer cells.[9]
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Poly(ADP-ribose)polymerase-1 (PARP-1): Dihydrobenzofuran-7-carboxamide derivatives have been explored as PARP-1 inhibitors.[10]
Role as a Synthetic Intermediate: The bromine atom on the 7-Bromo-3-benzofuranone ring serves as a versatile chemical handle. It can be used in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce diverse chemical groups.[3] This allows for the creation of libraries of complex molecules for screening in drug discovery programs.[3]
The diagram below illustrates the role of 7-Bromo-3-benzofuranone as a building block in drug discovery.
Safety and Handling
Detailed safety information for 7-Bromo-3-benzofuranone is not available in the search results. However, based on related compounds, general laboratory safety precautions should be followed.[11][12][13]
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Handling: Use in a well-ventilated area or under a fume hood.[12][13] Avoid breathing dust, fumes, or vapors.[13] Avoid contact with skin, eyes, and clothing.[12]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]
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Storage: Keep the container tightly closed in a dry and well-ventilated place.[11][13] It may be sensitive to air and light, so storage under an inert atmosphere and protection from light is recommended.[11][12]
-
In case of exposure:
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. parchem.com [parchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN - Safety Data Sheet [chemicalbook.com]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. Benzofuranone synthesis [organic-chemistry.org]
- 9. From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Page loading... [guidechem.com]
